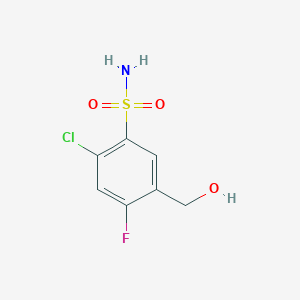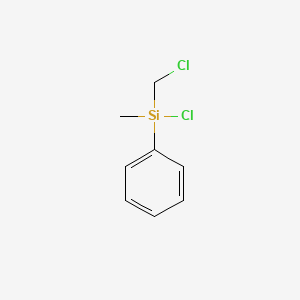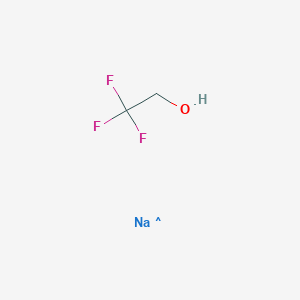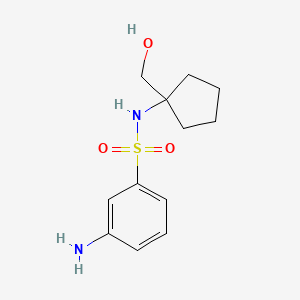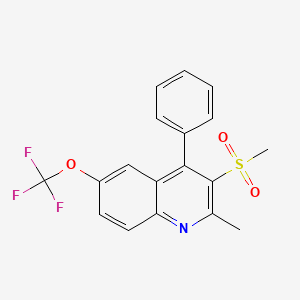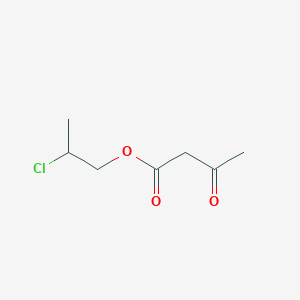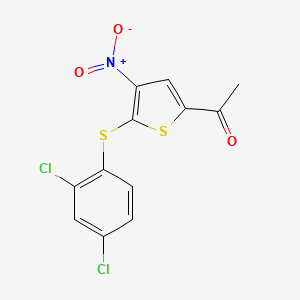
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of butyric acid and contains a dichlorophenoxy group, which is known for its various applications in chemical synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid typically involves the reaction of 2,3-dichloro-4-formylphenol with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyric acid derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The dichlorophenoxy group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes and modulate their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Another derivative of butyric acid with similar structural features but different substitution patterns.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group but different overall structure.
Uniqueness
4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is unique due to its specific substitution pattern and the presence of a formyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H10Cl2O4 |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
4-(2,3-dichloro-4-formylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H10Cl2O4/c12-10-7(6-14)3-4-8(11(10)13)17-5-1-2-9(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
Clave InChI |
KJCKIDCFGOHRMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)Cl)Cl)OCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
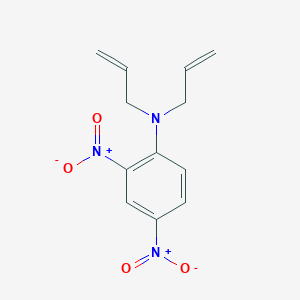
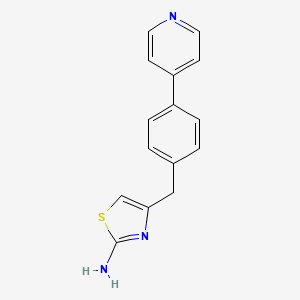
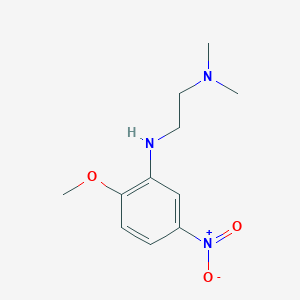

![4-N-(2-methoxyphenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8607470.png)

![2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one](/img/structure/B8607485.png)
